Z-Gly-Gly-Gly-Gly-OH, also known as N-Cbz-tetraglycine, is a pre-formed, benzyloxycarbonyl-protected tetrapeptide utilized extensively as a high-efficiency building block in peptide synthesis and bioconjugation [1]. Featuring a precise sequence of four achiral glycine residues capped by a lipophilic aromatic protecting group, this compound serves as a critical linker and structural spacer. In industrial and advanced laboratory procurement, it is prioritized over single amino acid precursors because it allows for the direct insertion of a tetraglycine segment via fragment condensation, fundamentally streamlining synthetic workflows and improving the solubility profile of the resulting intermediates in standard organic solvents .
Attempting to substitute pre-formed Z-Gly-Gly-Gly-Gly-OH with the stepwise addition of generic Fmoc-Gly-OH or Boc-Gly-OH monomers introduces severe manufacturability risks. Poly-glycine sequences are notorious for forming tight intermolecular hydrogen bonds on solid supports, leading to beta-sheet aggregation that drastically reduces coupling efficiency and generates complex, difficult-to-separate deletion sequences [1]. Furthermore, substituting with unprotected tetraglycine (H-Gly-Gly-Gly-Gly-OH) fails in organic-phase synthesis because the unprotected peptide exists as a highly crystalline lattice with near-zero solubility in standard polar aprotic coupling solvents like DMF [2]. Procurement of the Z-protected tetrapeptide directly circumvents these aggregation and solubility bottlenecks.
In solid-phase peptide synthesis (SPPS), consecutive glycine residues rapidly form intermolecular hydrogen bonds, creating aggregates that stall chain elongation. Utilizing pre-formed Z-Gly-Gly-Gly-Gly-OH allows the insertion of the entire four-residue block in a single coupling cycle [1]. This fragment condensation approach reduces the required coupling steps from four to one compared to stepwise Fmoc-Gly-OH addition, effectively bypassing the critical length threshold where poly-glycine aggregation typically generates inseparable deletion sequences .
| Evidence Dimension | Coupling cycles and aggregation risk |
| Target Compound Data | 1 coupling cycle; bypasses stepwise beta-sheet formation |
| Comparator Or Baseline | Stepwise Fmoc-Gly-OH (4 cycles; high aggregation and deletion sequence risk) |
| Quantified Difference | 75% reduction in coupling steps for the tetraglycine segment |
| Conditions | Standard SPPS on solid support |
Procurement of the pre-formed tetrapeptide eliminates complex downstream HPLC purification of deletion impurities caused by stepwise poly-glycine aggregation.
Unprotected tetraglycine exhibits a highly crystalline lattice, rendering it virtually insoluble in polar aprotic solvents required for peptide coupling. The incorporation of the benzyloxycarbonyl (Z) group in Z-Gly-Gly-Gly-Gly-OH introduces a planar aromatic ring that disrupts this lattice and adds essential lipophilicity [1]. This modification shifts the solubility profile, allowing the compound to be processed in dimethylformamide (DMF) or ethyl acetate during EDCI/HOBt or DCC mediated coupling reactions [2]. In contrast, unprotected H-Gly-Gly-Gly-Gly-OH cannot participate in these homogeneous organic-phase reactions without prior derivatization.
| Evidence Dimension | Solubility in organic coupling solvents (e.g., DMF, EtOAc) |
| Target Compound Data | Processable in DMF/EtOAc for EDCI/DCC coupling |
| Comparator Or Baseline | Unprotected H-Gly-Gly-Gly-Gly-OH (insoluble in standard organic coupling media) |
| Quantified Difference | Enables homogeneous organic-phase coupling vs. strictly heterogeneous/aqueous limitations |
| Conditions | Standard peptide coupling conditions (e.g., EDCI/HOBt in DMF) |
Allows buyers to directly utilize the tetrapeptide in standard organic-phase synthetic workflows without requiring custom aqueous coupling protocols.
The Z-protecting group on Z-Gly-Gly-Gly-Gly-OH offers strict orthogonality to both Fmoc and Boc chemistries. It is completely stable to 20% piperidine (used for Fmoc removal) and neat trifluoroacetic acid (TFA, used for Boc/tBu removal) . Compared to Fmoc-tetraglycine, which would be prematurely deprotected during basic cycles, Z-Gly-Gly-Gly-Gly-OH can be retained on the N-terminus throughout complex branched peptide synthesis, only being removed at the final stage via catalytic hydrogenolysis (Pd/C, H2) or strong acid (HF/HBr) [1].
| Evidence Dimension | Stability to mild base (20% piperidine) and mild acid (TFA) |
| Target Compound Data | Fully stable; requires Pd/C H2 or HF for cleavage |
| Comparator Or Baseline | Fmoc-tetraglycine (cleaved by piperidine) / Boc-tetraglycine (cleaved by TFA) |
| Quantified Difference | 100% orthogonal to standard SPPS deprotection cocktails |
| Conditions | Multi-step orthogonal peptide synthesis |
Essential for procuring a spacer or building block that must remain protected while other functional groups are manipulated.
In biochemical assay design, spacer stability is critical to prevent premature degradation. Z-Gly-Gly-Gly-Gly-OH demonstrates extreme resistance to specific proteases; for example, it exhibits zero hydrolysis when exposed to Oligopeptidase A, an enzyme that rapidly cleaves unprotected aliphatic peptides like Ac-Ala-Ala-Ala-Ala [1]. The combination of the bulky N-terminal Z-group and the sterically unhindered but tightly packed poly-glycine backbone prevents active site recognition by many endo- and exopeptidases, making it a superior stable linker compared to unprotected or mixed-sequence alternatives [1].
| Evidence Dimension | Enzymatic hydrolysis rate (Oligopeptidase A) |
| Target Compound Data | 0% hydrolysis (No cleavage detected) |
| Comparator Or Baseline | Ac-Ala-Ala-Ala-Ala (Rapidly cleaved to Ala-Ala-Ala + Ala) |
| Quantified Difference | Complete resistance vs. rapid degradation |
| Conditions | Incubation with Oligopeptidase A in barbital buffer (50 mM, pH 7.8) |
Provides a highly stable, non-degradable spacer for biochemical probes and diagnostic assays where linker cleavage would cause false results.
Because it bypasses the aggregation issues of stepwise poly-glycine elongation, Z-Gly-Gly-Gly-Gly-OH is a highly effective building block for synthesizing complex glycine-rich therapeutic peptides. It allows manufacturers to insert a four-residue block in a single high-yield coupling step, minimizing deletion sequences and simplifying downstream HPLC purification [1].
Leveraging its stability against TFA and piperidine, this compound is ideal for constructing flexible spacers in targeted drug delivery systems and fluorescent probes. The Z-group remains intact during the manipulation of other functional groups, ensuring the tetraglycine linker does not undergo unwanted side reactions before final global deprotection [2].
Due to its proven resistance to specific peptidases like Oligopeptidase A, Z-Gly-Gly-Gly-Gly-OH is highly suited for use as a stable structural tether in biochemical assays. It ensures that the distance between a reporter molecule and a binding domain remains constant in protease-rich environments, preventing signal loss caused by linker degradation [3].